molecular formula C27H31N3O4S B281168 N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide

N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide

Numéro de catalogue B281168
Poids moléculaire: 493.6 g/mol
Clé InChI: KKMITSMZFWHKCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of B-cell malignancies. It belongs to the class of drugs known as Bruton’s tyrosine kinase (BTK) inhibitors, which target the BTK enzyme involved in the signaling pathway of B-cell receptor (BCR) activation.

Mécanisme D'action

TAK-659 binds to the N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide enzyme and inhibits its activity, preventing the downstream signaling pathway of B-cell receptor activation. This leads to a decrease in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the activation of several downstream signaling pathways, including the NF-κB and MAPK pathways, which are involved in the survival and proliferation of cancer cells. It also induces apoptosis in cancer cells and enhances the activity of immune cells, such as T cells and natural killer cells.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for lab experiments, including its high potency and selectivity for the N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide enzyme, as well as its ability to enhance the efficacy of other cancer therapies. However, its limitations include its potential toxicity and off-target effects, as well as the need for further optimization of dosing and administration.

Orientations Futures

There are several future directions for the development of TAK-659 and other N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide inhibitors, including the investigation of their efficacy in combination with other cancer therapies, the development of more selective and less toxic inhibitors, and the identification of biomarkers for patient selection and monitoring of treatment response.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown efficacy in preclinical models of B-cell malignancies. Its mechanism of action involves the inhibition of the N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide enzyme and downstream signaling pathways, leading to a decrease in cancer cell survival and proliferation. While it has several advantages for lab experiments, further research is needed to optimize dosing and administration and to investigate its efficacy in combination with other cancer therapies.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. The resulting compound is then reacted with 4-nitrophenylsulfonyl chloride to form N-[4-(acetylamino)phenyl]-4-nitrobenzamide. Reduction of the nitro group using palladium on carbon in the presence of hydrogen gas yields N-[4-(acetylamino)phenyl]-4-aminobenzamide. Finally, the compound is reacted with 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride to form TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies and has shown promising results in inhibiting B-cell receptor signaling and inducing apoptosis in cancer cells. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immune checkpoint inhibitors.

Propriétés

Formule moléculaire

C27H31N3O4S

Poids moléculaire

493.6 g/mol

Nom IUPAC

N-(4-acetamidophenyl)-4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C27H31N3O4S/c1-17-15-21(27(4,5)6)16-25(18(17)2)35(33,34)30-24-9-7-20(8-10-24)26(32)29-23-13-11-22(12-14-23)28-19(3)31/h7-16,30H,1-6H3,(H,28,31)(H,29,32)

Clé InChI

KKMITSMZFWHKCT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C

SMILES canonique

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.